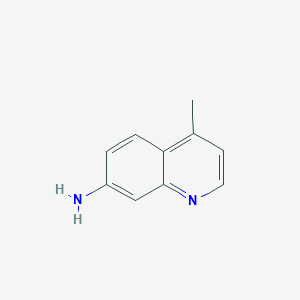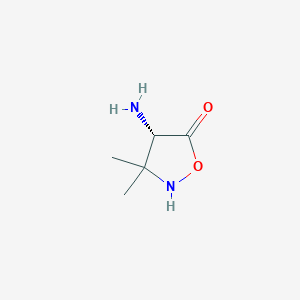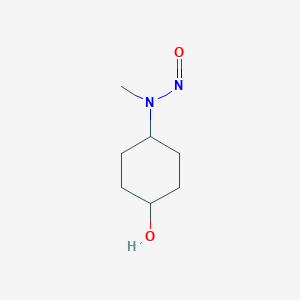
4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline is a chemical compound that belongs to the quinoline family. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair. This compound has attracted significant attention in scientific research due to its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
The mechanism of action of 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline involves the inhibition of 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline. 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline is an enzyme that plays a crucial role in DNA repair. When DNA is damaged, 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline is activated and binds to the damaged DNA, recruiting other repair proteins to the site of damage. Inhibition of 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline leads to the accumulation of DNA damage, which can ultimately lead to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline have been extensively studied in various preclinical models. Studies have shown that this compound is a potent inhibitor of 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline and can sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy. Additionally, studies have shown that this compound can induce apoptosis (cell death) in cancer cells and inhibit tumor growth in various preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline in lab experiments is its potent inhibition of 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline, which makes it an ideal tool for studying the role of 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline in DNA repair and cancer biology. Additionally, this compound has shown promising results in preclinical models of cancer, making it a potential candidate for further development as a cancer therapeutic.
One of the limitations of using 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline in lab experiments is its potential toxicity. PARP inhibitors have been associated with various side effects, including myelosuppression and gastrointestinal toxicity. Therefore, careful consideration should be given to the dosage and administration of this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline. One potential direction is the development of new PARP inhibitors with improved efficacy and reduced toxicity. Additionally, further studies are needed to elucidate the role of 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline in cancer biology and identify potential biomarkers for patient selection in clinical trials. Finally, the combination of PARP inhibitors with other DNA-damaging agents such as chemotherapy and radiation therapy should be further investigated to improve cancer treatment outcomes.
Métodos De Síntesis
The synthesis of 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline is a multi-step process that involves the reaction of various chemical reagents. The detailed synthesis method has been described in various scientific publications, including the Journal of Organic Chemistry. The synthesis process involves the reaction of 8-fluoroquinoline-4-carboxylic acid with 4-bromo-1,1'-biphenyl, followed by the reaction of the resulting compound with sodium hydride and 2-bromoethanol. Finally, the compound is purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline has been extensively studied for its potential therapeutic applications in cancer treatment. 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline plays a crucial role in DNA repair, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. Therefore, PARP inhibitors such as 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline have been investigated for their ability to sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy.
Propiedades
Número CAS |
124533-95-5 |
|---|---|
Nombre del producto |
4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline |
Fórmula molecular |
C23H18FNO |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
8-fluoro-4-[2-(4-phenylphenyl)ethoxy]quinoline |
InChI |
InChI=1S/C23H18FNO/c24-21-8-4-7-20-22(13-15-25-23(20)21)26-16-14-17-9-11-19(12-10-17)18-5-2-1-3-6-18/h1-13,15H,14,16H2 |
Clave InChI |
MUAYCIPBNVYYSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCOC3=C4C=CC=C(C4=NC=C3)F |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCOC3=C4C=CC=C(C4=NC=C3)F |
Otros números CAS |
124533-95-5 |
Sinónimos |
4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



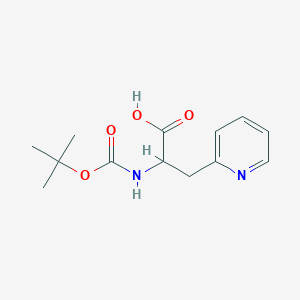
![1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone](/img/structure/B54048.png)
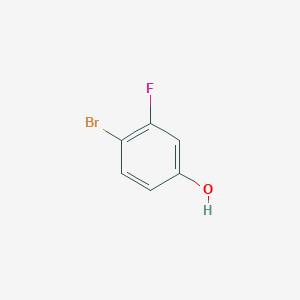

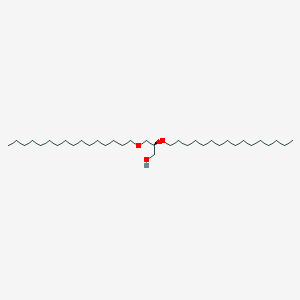
![Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]-](/img/structure/B54055.png)
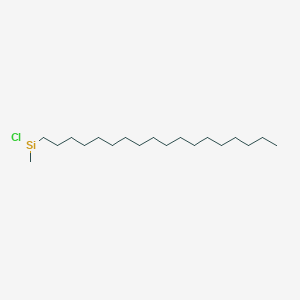
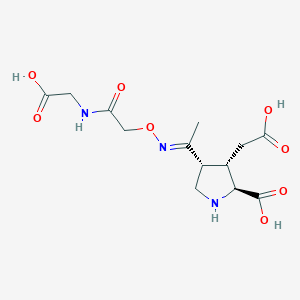
![4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one](/img/structure/B54064.png)
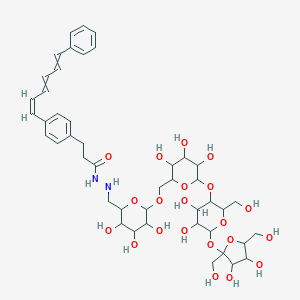
![(7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol](/img/structure/B54066.png)
